molecular formula C16H13BrCl2O4 B2895662 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 1706438-40-5

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No. B2895662
CAS RN: 1706438-40-5
M. Wt: 420.08
InChI Key: HNRGWJSEJPKUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and related compounds. It likely contains a benzene ring substituted with bromo, dichlorobenzyl, and ethoxy groups, along with a carboxylic acid group .

Scientific Research Applications

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are foundational in organic chemistry, providing pathways to modify chemical structures for various applications. The study by Mataka et al. (1992) illustrates the versatility of bromobenzoic acid derivatives in undergoing nucleophilic substitutions to yield a range of functionalized products. These reactions are crucial for the synthesis of complex molecules, including pharmaceuticals, dyes, and materials science applications (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Synthesis of Anti-cancer Compounds

The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline by Cao Sheng-li (2004) is an example of how brominated benzoic acid derivatives serve as intermediates in the development of anti-cancer drugs. These compounds play a role in inhibiting key enzymes or pathways in cancer cells, highlighting their importance in medicinal chemistry research (Cao, 2004).

Halogen Bonding in Crystal Engineering

Halogen bonding, involving bromine atoms, is a pivotal interaction in crystal engineering and molecular design. The work by Raffo et al. (2016) on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid sheds light on the structural implications of these interactions. Such studies are essential for designing new materials and understanding molecular recognition (Raffo, Marcolongo, Funes, Slep, Baggio, & Cukiernik, 2016).

Proton Shuttles in Functionalization Reactions

Exploring biaryl carboxylic acids as proton shuttles, Pi et al. (2018) demonstrate how variations in benzoic acid derivatives influence the selectivity and efficiency of C-H bond functionalization in indoles. This research underscores the role of such compounds in facilitating selective organic transformations, critical for synthesizing diverse organic molecules (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).

Supramolecular Chemistry

In supramolecular chemistry, the formation and analysis of complexes between benzoic acid derivatives and N-donor compounds, as studied by Varughese and Pedireddi (2006), illustrate the intricate molecular recognition processes. These interactions are fundamental in designing molecular sensors, catalysts, and drug delivery systems (Varughese & Pedireddi, 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s worth noting that the mechanism of action for a compound can vary widely depending on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer precursor, etc .

properties

IUPAC Name

3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2O4/c1-2-22-14-6-10(16(20)21)5-12(17)15(14)23-8-9-3-4-11(18)7-13(9)19/h3-7H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRGWJSEJPKUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.